N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide -

N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide

Catalog Number: EVT-4240562
CAS Number:
Molecular Formula: C22H21NO2
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of 4-biphenylcarboxylic acid. This can be achieved through various methods, such as the Suzuki coupling reaction of 4-bromobenzoic acid and phenylboronic acid [].
  • Step 2: Activation of 4-biphenylcarboxylic acid. This can be achieved by converting it into a more reactive derivative, such as an acyl chloride using thionyl chloride (SOCl2) or an activated ester using coupling reagents like 1,1′-carbonyldiimidazole (CDI) [].
Applications
  • Drug Discovery: The presence of the biphenyl and 4-methoxyphenyl groups makes it a potential candidate for exploring its biological activity and developing new pharmaceuticals, as seen with other compounds containing similar structural elements [, , , ].
  • Materials Science: The extended aromatic system and potential for intermolecular interactions suggest possible applications in materials science, similar to other compounds with comparable structural features [].

1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine (Astemizole)

Compound Description: Astemizole is a non-sedating H1 antihistamine. Its crystal structure contains two molecules in the asymmetric unit related by a pseudo centre of symmetry. Notably, the conformations of the methoxyphenylethyl side chains differ. []

Relevance: Astemizole shares the core structure of a [4-methoxyphenyl]ethyl group with N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide. Both compounds feature this specific group attached to a larger scaffold. []

4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione

Compound Description: This compound was synthesized through the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione with N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine under thermal conditions. The synthesis involves the formation of a reactive acyl(imidoyl)ketene intermediate. []

Relevance: This molecule features a (4-methoxyphenyl) moiety like N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide. The shared presence of this substituted aromatic ring suggests potential similarities in their chemical properties or synthetic pathways. []

2-Amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

Compound Description: This molecule forms dimers in its crystal structure due to C—H⋯O and N—H⋯N hydrogen bonds. These dimers further connect via N—H⋯O and C—H⋯O hydrogen bonds to create a three-dimensional network. The crystal packing also features stabilizing C—H⋯π interactions and π–π stacking interactions. []

Relevance: This compound shares a 4-methoxyphenyl substituent with N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide, suggesting possible similarities in their synthesis or reactivity based on this common structural feature. []

1-Allyl-4-hydroxy-2,2-dioxo-N-(4-methoxyphenyl)-1-2λ6,1-benzothiazine-3-carboxamide

Compound Description: This molecule, a structural analogue of piroxicam, exhibits polymorphism, with monoclinic and triclinic forms displaying distinct crystal structures and biological activities. Notably, the monoclinic form demonstrates high antidiuretic and analgesic activity, while the triclinic form is essentially inactive. Interestingly, grinding the active monoclinic form gradually converts it to the inactive triclinic form over time. []

Relevance: Similar to N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide, this compound contains a N-(4-methoxyphenyl) group, indicating potential shared synthetic building blocks or chemical properties. []

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Compound Description: This compound is synthesized using a two-step process involving a Dimroth reaction followed by acid amidation. Its crystal structure shows the formation of homodimers via N—H⋯N and C—H⋯N hydrogen bonds, further linked by C—H⋯O interactions. []

Relevance: This compound, like N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide, contains the 4-methoxyphenyl group, suggesting that they might share some similarities in their chemical properties or be derived from related chemical classes. []

(S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide

Compound Description: This compound, an orally bioavailable KCNQ2 opener, was identified through a structure-activity relationship study aiming to mitigate CYP3A4 metabolism-dependent inhibition observed with a related compound ((S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide). The introduction of fluorine atoms effectively addressed the inhibition issue. []

Relevance: While this molecule differs significantly in overall structure from N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide, it highlights the impact of modifying aromatic substituents on biological activity and metabolic stability, which could be relevant when exploring the properties of the target compound. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective 5-HT(1A) receptor antagonist under clinical development for treating anxiety and mood disorders. Studies demonstrate its ability to achieve high occupancy of human brain 5-HT(1A) receptors at doses causing minimal acute side effects. []

Relevance: While structurally distinct from N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide, DU 125530 emphasizes the significance of exploring structurally related compounds for potential applications in treating neurological disorders, which might be relevant when considering the biological activity of the target compound. []

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

Compound Description: EP128265 is a potent inducer of apoptosis and inhibits cell proliferation. It displays activity in cells overexpressing the ABC transporter Pgp-1 and shows efficacy in mouse models of human breast and prostate cancer. Interestingly, the presence of the methyl group on the nitrogen linker is crucial for its apoptosis-inducing activity. []

Relevance: Both EP128265 and N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide feature a 4-methoxyphenyl group attached to a nitrogen atom. This structural similarity, combined with EP128265's anticancer properties, suggests the 4-methoxyphenyl group as a potential pharmacophore worth investigating in the context of N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide. []

N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (EP128495, MPC-6827)

Compound Description: Identified through structure-activity relationship studies optimizing EP128265, this compound is a potent apoptosis inducer with excellent blood-brain barrier penetration. It demonstrates efficacy in human MX-1 breast and other mouse xenograft cancer models, making it a promising anticancer clinical candidate. []

Relevance: Similar to N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide, this molecule incorporates a 4-methoxyphenyl group linked to a nitrogen atom. The fact that this compound, a close analogue of EP128265, exhibits potent anticancer activity with favorable pharmacological properties highlights the potential significance of this structural motif in drug discovery. []

Properties

Product Name

N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-4-phenylbenzamide

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C22H21NO2/c1-16(17-12-14-21(25-2)15-13-17)23-22(24)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-16H,1-2H3,(H,23,24)

InChI Key

BJQBGEHEKBMOAC-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.